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molecular formula C6H8N2O2S2 B1268443 Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate CAS No. 60093-05-2

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Cat. No. B1268443
M. Wt: 204.3 g/mol
InChI Key: GVNAJKLESILZHU-UHFFFAOYSA-N
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Patent
US09434731B2

Procedure details

5.12 g (8.32 mmol) of Oxone were dissolved in 170 ml of water and cooled to 5° C. A solution of 1 g (4.90 mmol) of methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate in 18 ml of methanol was then added dropwise, and the solution was stirred at RT for 3 h. Most of the methanol was removed, and the remainder was extracted three times with dichloromethane. The combined organic phases were dried with sodium sulfate. Following removal of the solvent and drying of the residue under high vacuum, the solid obtained (824 mg (43% of theory)) was used without further purification.
Name
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[O:2][S:3]([O-:5])=O.[K+].[NH2:7][C:8]1[N:9]=[C:10](SC)[S:11][C:12]=1[C:13]([O:15][CH3:16])=[O:14].[CH3:19]O>O>[NH2:7][C:8]1[N:9]=[C:10]([S:3]([CH3:19])(=[O:5])=[O:2])[S:11][C:12]=1[C:13]([O:15][CH3:16])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
170 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC=1N=C(SC1C(=O)OC)SC
Name
Quantity
18 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the methanol was removed
EXTRACTION
Type
EXTRACTION
Details
the remainder was extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
removal of the solvent
CUSTOM
Type
CUSTOM
Details
drying of the residue under high vacuum
CUSTOM
Type
CUSTOM
Details
the solid obtained (824 mg (43% of theory))
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1N=C(SC1C(=O)OC)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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